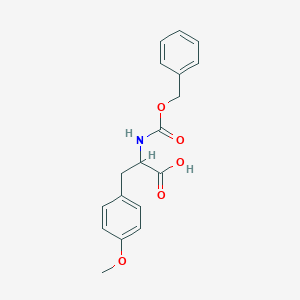

3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino acids followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.

Applications De Recherche Scientifique

3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be used to investigate biological pathways and interactions, particularly those involving aromatic compounds.

Medicine: This compound may have potential therapeutic applications, such as in drug development or as a pharmacological tool.

Industry: It can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mécanisme D'action

The mechanism of action of 3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the compound’s specific application and the context in which it is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other aromatic amino acids and their derivatives, such as:

- 3-(4-Methoxyphenyl)propanoic acid

- 3-(4-Methoxyphenyl)-3-phenylpropanoic acid

Uniqueness

What sets 3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial contexts.

Activité Biologique

3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is under investigation for various therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research.

- IUPAC Name: this compound

- Molecular Formula: C16H17NO4

- Molecular Weight: 299.32 g/mol

- Density: 1.044 g/cm³

The biological activity of this compound primarily involves its interaction with specific molecular targets within microbial cells. The compound exhibits potential as an inhibitor of enzymes critical to the synthesis of peptidoglycan, which is essential for bacterial cell wall integrity. This mechanism is crucial for developing new antimicrobial agents that can combat multidrug-resistant pathogens.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications to the phenolic structure have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects: The presence of methoxy groups in the compound's structure may contribute to its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties: The compound's ability to scavenge free radicals has been noted, suggesting a role in reducing oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

-

Study on Antimicrobial Efficacy:

A recent study synthesized various amino acid derivatives containing the 4-methoxyphenyl moiety. These derivatives were screened against ESKAPE pathogens, revealing that some exhibited significant antimicrobial properties, particularly against drug-resistant strains (Table 1).Compound Target Pathogen Minimum Inhibitory Concentration (MIC) 1 S. aureus 32 µg/mL 2 E. coli 64 µg/mL 3 C. auris >128 µg/mL -

Metabolic Studies:

Another study investigated the pharmacokinetics of related compounds derived from dietary polyphenols, demonstrating rapid absorption and distribution in vivo. This suggests that similar derivatives may have beneficial metabolic effects when administered (Table 2).Parameter Value Absorption Ratio ≥1.2% Peak Concentration 2.6 nmol/mL Tissue Distribution Kidneys > Liver > Heart

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-15-9-7-13(8-10-15)11-16(17(20)21)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCINYLJSSOHBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17554-34-6 |

Source

|

| Record name | NSC125061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.